molecular formula C19H21FN2O3 B5823706 1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-butanone

1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-butanone

Cat. No. B5823706
M. Wt: 344.4 g/mol
InChI Key: XVUYENGGTBNCPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-butanone, also known as F13714, is a chemical compound that has been studied for its potential use in the treatment of various diseases. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-butanone involves the inhibition of various enzymes and proteins involved in disease processes. For example, in cancer research, this compound has been found to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. In Alzheimer's disease research, it has been found to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of the disease.
Biochemical and Physiological Effects
1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-butanone has been found to exhibit a range of biochemical and physiological effects. In addition to its inhibitory effects on enzymes and proteins, it has been found to induce apoptosis (programmed cell death) in cancer cells, and to reduce inflammation in animal models of disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-butanone in lab experiments is its specificity for certain enzymes and proteins, which allows for more targeted research. However, one limitation is the lack of clinical data on the compound, which makes it difficult to extrapolate its effects to humans.

Future Directions

There are several future directions for research on 1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-butanone. One area of interest is its potential use in combination with other drugs or therapies for the treatment of cancer or Alzheimer's disease. Another area of interest is the development of more potent and selective analogs of the compound, which could improve its efficacy and reduce potential side effects. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in other disease areas.

Synthesis Methods

The synthesis of 1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-butanone involves the reaction of 4-(2-furoyl)-1-piperazine with 3-fluoro-4-(chloromethyl)benzoyl chloride in the presence of a base. The resulting product is then treated with butyllithium and a suitable reagent to form the final compound.

Scientific Research Applications

1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-butanone has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells. In Alzheimer's disease research, it has been found to reduce the accumulation of amyloid-beta plaques in the brain.

properties

IUPAC Name

1-[3-fluoro-4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3/c1-2-4-17(23)14-6-7-16(15(20)13-14)21-8-10-22(11-9-21)19(24)18-5-3-12-25-18/h3,5-7,12-13H,2,4,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUYENGGTBNCPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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